5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
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Overview
Description
5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound with the molecular formula C12H8ClF2NOS . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzyl chloride with 5-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- 5-Chloro-2-{[(2,4-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- 5-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
Uniqueness
5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and sulfanyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
88965-58-6 |
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Molecular Formula |
C12H8ClF2NOS |
Molecular Weight |
287.71 g/mol |
IUPAC Name |
5-chloro-2-[(2,6-difluorophenyl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H8ClF2NOS/c13-8-4-5-12(16(17)6-8)18-7-9-10(14)2-1-3-11(9)15/h1-6H,7H2 |
InChI Key |
ITRMYIQCNSANKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=[N+](C=C(C=C2)Cl)[O-])F |
Origin of Product |
United States |
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